9,9'-Spirobi[fluorene]-2-carbaldehyde
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Overview
Description
9,9’-Spirobi[fluorene]-2-carbaldehyde is a polyfluorene compound characterized by a spiro linkage between two fluorene units. This compound is notable for its robust structure and unique electronic properties, making it a valuable material in organic electronics and other advanced applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2-carbaldehyde typically involves the formation of the spiro linkage followed by the introduction of the carbaldehyde group. One common method includes the reaction of fluorene with a suitable spiro-forming reagent under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of 9,9’-Spirobi[fluorene]-2-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
9,9’-Spirobi[fluorene]-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated microporous polymers and other advanced materials.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the fabrication of organic light-emitting diodes (OLEDs) and perovskite solar cells.
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluorene]-2-carbaldehyde involves its interaction with molecular targets through its electronic properties. The spiro linkage and the conjugated system allow for efficient charge transport and light absorption, making it effective in electronic and photonic applications. The molecular pathways involved include electron transfer and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: Lacks the carbaldehyde group but shares the spiro linkage and electronic properties.
Spiro[fluorene-9,9’-xanthene]: Contains a xanthene unit instead of a second fluorene unit, offering different electronic characteristics.
Perylenediimide derivatives: Often used in similar applications but with different structural and electronic properties.
Uniqueness
9,9’-Spirobi[fluorene]-2-carbaldehyde is unique due to its combination of the spiro linkage and the aldehyde group, which provides distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic and photonic characteristics .
Properties
CAS No. |
124575-66-2 |
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Molecular Formula |
C26H16O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
9,9'-spirobi[fluorene]-2-carbaldehyde |
InChI |
InChI=1S/C26H16O/c27-16-17-13-14-21-20-9-3-6-12-24(20)26(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)26/h1-16H |
InChI Key |
NPSDOXMNPSEKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C=O |
Origin of Product |
United States |
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